5-(2,3-Difluorophenyl)oxazolidin-2-one
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Overview
Description
5-(2,3-Difluorophenyl)oxazolidin-2-one is a heterocyclic organic compound that belongs to the oxazolidinone class. These compounds are known for their diverse applications in pharmaceuticals, particularly as antibiotics. The presence of the difluorophenyl group enhances its chemical properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-Difluorophenyl)oxazolidin-2-one can be achieved through several methods. One common approach involves the reaction of 2,3-difluoroaniline with ethyl chloroformate to form an intermediate, which then undergoes cyclization to yield the oxazolidinone ring . Another method includes the use of an asymmetric aldol reaction followed by a Curtius rearrangement to achieve the desired product .
Industrial Production Methods
Industrial production of oxazolidinones often involves the use of high-pressure reactors and catalysts to optimize yield and purity. The process typically includes steps such as purification through crystallization and distillation to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
5-(2,3-Difluorophenyl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.
Reduction: Reduction reactions can modify the oxazolidinone ring, potentially leading to new derivatives.
Substitution: Halogen substitution reactions are common, where the fluorine atoms can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted oxazolidinones, which can have enhanced biological activity or different pharmacokinetic properties .
Scientific Research Applications
5-(2,3-Difluorophenyl)oxazolidin-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(2,3-Difluorophenyl)oxazolidin-2-one involves the inhibition of bacterial protein synthesis. It binds to the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This action is primarily bacteriostatic, but it can be bactericidal against certain strains . The molecular targets include the 23S ribosomal RNA of the 50S subunit, which is crucial for the compound’s antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
Tedizolid: A more potent derivative with enhanced activity against resistant bacterial strains.
Cytoxazone: A compound with a similar oxazolidinone core but used primarily in agricultural applications.
Uniqueness
5-(2,3-Difluorophenyl)oxazolidin-2-one is unique due to the presence of the difluorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing new antibiotics and studying enzyme interactions .
Biological Activity
5-(2,3-Difluorophenyl)oxazolidin-2-one is a compound of significant interest in medicinal chemistry, primarily due to its biological activity as an antibacterial agent. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and recent research findings.
Chemical Structure and Properties
This compound belongs to the oxazolidinone class of compounds, characterized by a five-membered heterocyclic structure containing nitrogen and oxygen. Its molecular formula is C8H7F2N1O1, which reflects the presence of a difluorophenyl substituent that enhances its lipophilicity and stability.
The primary mechanism of action for this compound involves the inhibition of bacterial protein synthesis. It achieves this by binding to the 50S ribosomal subunit, disrupting the translation process essential for bacterial growth. This mechanism is similar to that of other well-known oxazolidinone antibiotics like linezolid and tedizolid.
Antibacterial Activity
Research has demonstrated that this compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria. The compound's efficacy can be attributed to its structural modifications that enhance binding affinity to bacterial ribosomes.
Table 1: Antibacterial Activity Against Various Bacteria
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |
---|---|---|
Staphylococcus aureus | 0.5 µg/mL | Effective against methicillin-resistant strains |
Enterococcus faecalis | 1 µg/mL | Shows activity against vancomycin-resistant strains |
Streptococcus pneumoniae | 0.25 µg/mL | Demonstrated reduced susceptibility in some strains |
Potential Anticancer Activity
In addition to its antibacterial properties, preliminary studies suggest that this compound may also exhibit anticancer activity. A study evaluated several oxazolidinone derivatives for their antiproliferative effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The findings indicated that some derivatives displayed promising cytotoxicity without affecting non-tumorigenic cells.
Table 2: Anticancer Activity Data
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | MCF-7 | 17.66 | Induces apoptosis via caspase activation |
HeLa | 31.10 | Causes G1 phase arrest and ROS production |
Synthesis and Derivative Development
The synthesis of this compound can be achieved through various methods involving nucleophilic substitutions and cyclization reactions. Optimized conditions typically include specific solvents like THF or acetonitrile and bases such as potassium tert-butoxide to enhance yield and selectivity.
Case Studies and Research Findings
Recent studies have focused on the broader implications of oxazolidinones in treating resistant infections and their potential as anticancer agents. For instance:
- Case Study 1 : A research group reported on a series of oxazolidinone derivatives showing enhanced activity against multidrug-resistant Staphylococcus aureus.
- Case Study 2 : Another study highlighted the ability of certain oxazolidinones to induce apoptosis in cancer cells through mitochondrial pathways, suggesting a dual role in antibacterial and anticancer therapies.
Properties
Molecular Formula |
C9H7F2NO2 |
---|---|
Molecular Weight |
199.15 g/mol |
IUPAC Name |
5-(2,3-difluorophenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C9H7F2NO2/c10-6-3-1-2-5(8(6)11)7-4-12-9(13)14-7/h1-3,7H,4H2,(H,12,13) |
InChI Key |
MXVDJDKBCCAUAB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=O)N1)C2=C(C(=CC=C2)F)F |
Origin of Product |
United States |
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